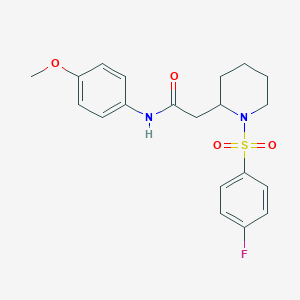

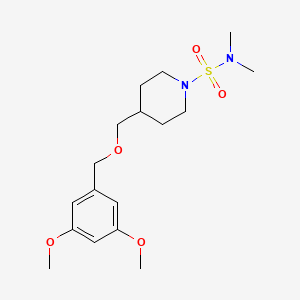

![molecular formula C24H18Cl3N3OS B2380144 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,3-dichlorobenzyl)oxime CAS No. 321998-28-1](/img/structure/B2380144.png)

5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,3-dichlorobenzyl)oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of 1H-pyrazole . It contains a pyrazole ring which is substituted with a methyl group, a phenyl group, a 4-chlorophenylsulfanyl group, and a carbaldehyde O-(2,3-dichlorobenzyl)oxime group .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . Starting from 4-chlorobenzoic acid, a series of reactions including esterification, hydrazination, salt formation, and cyclization can be performed to obtain the thiadiazole-thiol intermediate . This intermediate can then be converted into a sulfonyl chloride, which can react with amines to give the final product .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . The inhibitor heteroatoms interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been monitored by thin layer chromatography .Applications De Recherche Scientifique

Synthesis and Structural Studies

Sonogashira-Type Reactions : 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, similar in structure to the compound , have been used in Sonogashira-type cross-coupling reactions, leading to the formation of pyrazolo[4,3-c]pyridines through microwave-assisted treatment with tert-butylamine. These reactions highlight the compound's utility in synthesizing complex heterocyclic structures (Vilkauskaitė, Šačkus, & Holzer, 2011).

Crystal Structure Analysis : A study on 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound closely related to the specified chemical, revealed detailed insights into its crystal structure, emphasizing the planarity and orientation of its molecular fragments, which can be crucial in understanding the reactivity and interaction of such compounds (Xu & Shi, 2011).

Chemical Transformations and Derivatives

Formation of Bipyrazoles : Research involving similar pyrazole carbaldehydes demonstrates their potential in forming chalcones and subsequent cyclocondensation reactions leading to the creation of reduced bipyrazoles, indicating a route for the synthesis of novel bipyrazole compounds (Cuartas et al., 2017).

Synthesis of Pyrazole Derivatives : Studies have shown the utility of related compounds in synthesizing various pyrazole derivatives, such as thieno[2,3-c]pyrazoles, through different chemical treatments. This indicates the versatility of such compounds in generating a variety of heterocyclic structures (Haider et al., 2005).

Applications in Material Sciences

- Development of Heterocyclic Chromophores : Research involving aminomethylene derivatives of pyrazole-5-one and pyrazole-5-thione, synthesized from similar pyrazole carbaldehydes, led to the creation of Cu2N2O4-, Cu2N2O2(S2)-, Cu2N2S4-chromophores. This showcases the potential of such compounds in the development of materials with specific optical and electronic properties (Uraev et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(E)-1-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(2,3-dichlorophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18Cl3N3OS/c1-30-24(32-19-12-10-18(25)11-13-19)20(23(29-30)16-6-3-2-4-7-16)14-28-31-15-17-8-5-9-21(26)22(17)27/h2-14H,15H2,1H3/b28-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCLZLCSFXMHDI-CCVNUDIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NOCC3=C(C(=CC=C3)Cl)Cl)SC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/OCC3=C(C(=CC=C3)Cl)Cl)SC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Cl3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,3-dichlorobenzyl)oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

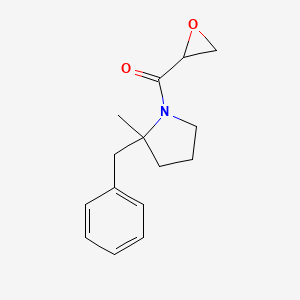

![3-[3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2380068.png)

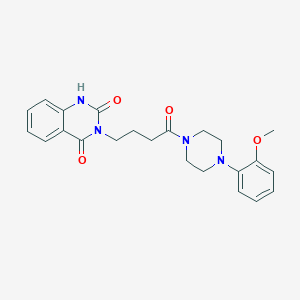

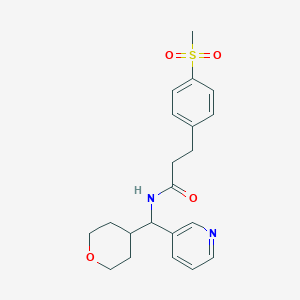

![2-[3-(benzenesulfonyl)-2-oxoquinolin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2380070.png)

![(4R)-6-Amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2380072.png)

![1-{[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B2380073.png)

![2-Butyl-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2380075.png)

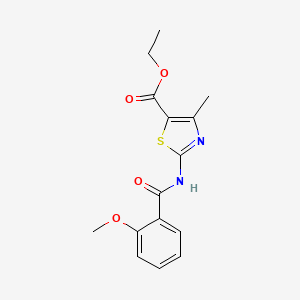

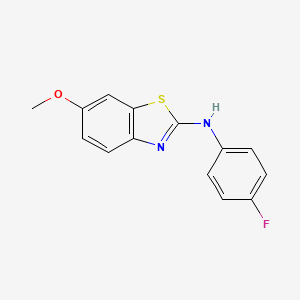

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2380077.png)

![6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2380081.png)